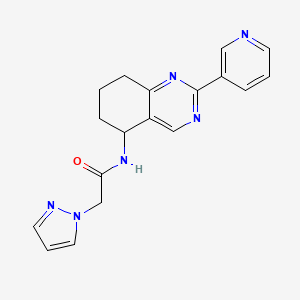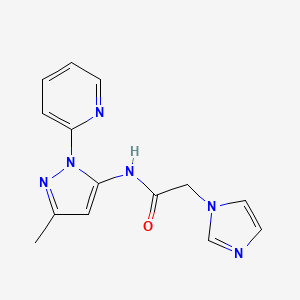
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide
概要
説明
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a tetrahydroquinazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Tetrahydroquinazoline Moiety: This can be achieved through the cyclization of an appropriate diamine with a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole, pyridine, and tetrahydroquinazoline moieties through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-pyrazol-1-yl-N-(2-pyridin-3-yl)acetamide: Lacks the tetrahydroquinazoline moiety, which may result in different biological activity.
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinazolin-5-yl)acetamide: Lacks the pyridine ring, which may affect its binding affinity and specificity.
Uniqueness
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide is unique due to the presence of all three functional groups (pyrazole, pyridine, and tetrahydroquinazoline), which contribute to its diverse chemical reactivity and potential biological activities. This combination of moieties allows for multiple points of interaction with biological targets, enhancing its therapeutic potential.
特性
IUPAC Name |
2-pyrazol-1-yl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-17(12-24-9-3-8-21-24)22-15-5-1-6-16-14(15)11-20-18(23-16)13-4-2-7-19-10-13/h2-4,7-11,15H,1,5-6,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZRWZNIAURCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-cyano-2-ethylphenyl)-4-[(2-methylpyrrolidin-1-yl)methyl]benzamide](/img/structure/B4531347.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2-methyltetrahydrofuran-2-yl)methyl]pyrimidin-2-amine](/img/structure/B4531357.png)
![N-{3-[(tert-butylamino)carbonyl]-2-methylphenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B4531364.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B4531368.png)
![5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B4531369.png)
![{[4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4531377.png)
![N-(4-chlorobenzyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4531381.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4531389.png)
![N-ethyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B4531395.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-ethylisoxazol-5-yl)ethyl]acetamide](/img/structure/B4531401.png)
![methyl 5-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B4531419.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4531455.png)
![N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4531456.png)
